molecular formula C20H12Cl2F2N2O2 B12458076 N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) CAS No. 331973-11-6

N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide)

Cat. No.: B12458076
CAS No.: 331973-11-6
M. Wt: 421.2 g/mol
InChI Key: CFSZZSJOHNXJEJ-UHFFFAOYSA-N
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Description

N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) is a synthetic organic compound characterized by the presence of dichlorobenzene and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) typically involves a multi-step process. One common method starts with the preparation of 4,6-dichlorobenzene-1,3-diamine, which is then reacted with 4-fluorobenzoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted benzamides .

Scientific Research Applications

N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bis-benzamides and dichlorobenzene derivatives, such as:

Uniqueness

What sets N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) apart is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

331973-11-6

Molecular Formula

C20H12Cl2F2N2O2

Molecular Weight

421.2 g/mol

IUPAC Name

N-[2,4-dichloro-5-[(4-fluorobenzoyl)amino]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H12Cl2F2N2O2/c21-15-9-16(22)18(26-20(28)12-3-7-14(24)8-4-12)10-17(15)25-19(27)11-1-5-13(23)6-2-11/h1-10H,(H,25,27)(H,26,28)

InChI Key

CFSZZSJOHNXJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)NC(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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